molecular formula C16H17NO3 B232207 N-[(3,4-dimethoxyphenyl)methyl]benzamide

N-[(3,4-dimethoxyphenyl)methyl]benzamide

Cat. No.: B232207
M. Wt: 271.31 g/mol
InChI Key: ODSOSJXLGRPHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dimethoxyphenyl)methyl]benzamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO3/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

ODSOSJXLGRPHPR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3,4-dimethoxybenzylamine (24.0 g, 0.144 mol), tetrahydrofuran (192 mL) and triethylamine (15.5 g, 0.153 mol) was added dropwise benzoyl chloride (20.7 g, 0.147 mol) at −7-0° C. During addition dropwise, tetrahydrofuran (24 mL) was added thereto to stir the mixture. After adding dropwise, the dropping funnel was washed with tetrahydrofuran (12 mL), and tetrahydrofuran (24 mL) was added again thereto. The reaction mixture was gradually warmed to about 15° C. The reaction was monitored by TLC (eluent: hexane/ethyl acetate (1:1)). To the reaction mixture was added water (48 mL) at 5-8° C., and then added ethyl acetate (144 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (48 mL×2). The combined organic layers were washed successively with 10% hydrochloric acid (48 mL), saturated aqueous sodium hydrogen carbonate solution (48 mL), water (48 mL) and saturated brine (48 mL), and dried over magnesium sulfate (12 g), and the solvent was evaporated under reduced pressure at 40° C. or lower. To the concentrate (40 g) was added ethyl acetate (89 g), and the mixture was homogenized with warming at 50° C., and cooled to 11° C. The solid was collected by filtration, washed with cold ethyl acetate (15 mL), and dried under reduced pressure at 40° C. or lower to give N-benzoyl-3,4-dimethoxybenzylamine (33.3 g, 85.4%) as white crystals.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
192 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Three

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